molecular formula C12H23NO B8613272 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol CAS No. 52185-72-5

2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-ol

Cat. No. B8613272
M. Wt: 197.32 g/mol
InChI Key: WIXBXJIVPHLUHV-UHFFFAOYSA-N
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Patent
US04898946

Procedure details

2,2,6,6-tetramethyl-piperidin-4ol (0.5 g, 3.18 mmol), PdCl2 (20 mg, 0.11 mmol) and di-allyl carbonate (5 ml, 36 mmol) are charged, under inert atmosphere, into a 10 ml-flask equipped with a reflux condenser. The reaction mixture is then heated to 110° C. under stirring for about 6 hours. Gas-chromatographic analysis shows that the reaction afforded the desired 1-allyl-2,2,6,6-tetramethyl-piperidin-4ol in 85% yield (calculated on the starting piperidinol) and >98% selectivity.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
PdCl2
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.C(=O)(OCC=C)O[CH2:14][CH:15]=[CH2:16]>Cl[Pd]Cl>[CH2:16]([N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1])[CH:15]=[CH2:14]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(OCC=C)(OCC=C)=O
Name
PdCl2
Quantity
20 mg
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
under stirring for about 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)N1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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